Product packaging for Octadecyl sulfoxide(Cat. No.:CAS No. 99159-40-7)

Octadecyl sulfoxide

Cat. No.: B1626980
CAS No.: 99159-40-7
M. Wt: 555 g/mol
InChI Key: MBNAHLVKLCADIR-UHFFFAOYSA-N
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Description

Molecular Architecture and Conformational Analysis

Structural Features and Symmetry

Octadecyl sulfoxide exhibits a linear backbone with two octadecyl chains (C₁₈H₃₇–) attached to a central sulfur atom. The sulfoxide group (>S=O) imparts polarity, while the long alkyl chains contribute hydrophobicity. The molecule’s symmetry arises from identical substituents on sulfur, rendering it achiral despite the stereogenic sulfur center.

Key structural elements :

  • Sulfur coordination : Trigonal pyramidal geometry due to the lone pair on sulfur.
  • S–O bond : Partial double-bond character (1.504 Å in dimethyl sulfoxide [DMSO]).
  • Alkyl chain interactions : Long hydrocarbon chains minimize steric strain through staggered conformations.
Property This compound DMSO Dibutyl Sulfoxide
Molecular Formula C₃₆H₇₄OS C₂H₆OS C₈H₁₈OS
Molecular Weight 555.0 g/mol 78.13 g/mol 162.3 g/mol
Alkyl Chain Length C₁₈–C₁₈ CH₃–CH₃ C₄–C₄
Table 1: Comparative Molecular Properties of Sulfoxides

Conformational Flexibility and Steric Effects

The long alkyl chains in this compound adopt staggered conformations to reduce torsional strain. The sulfur center’s lone pair creates a barrier to free rotation, but the extended chains allow limited flexibility. In contrast, smaller sulfoxides like DMSO exhibit rigid, pyramidal geometries with minimal conformational variation.

Conformational Considerations :

  • Alkyl Chain Staggering : Minimizes eclipsing interactions between C–H bonds.
  • Sulfur Lone Pair Influence : Restricts rotation around the S–C bonds, stabilizing the pyramidal structure.

Crystallographic and Stereoelectronic Properties

Bond Lengths and Angles

While specific crystallographic data for this compound are unavailable, insights can be drawn from analogous sulfoxides:

Parameter DMSO This compound (Inferred)
S–O Bond Length 1.504 Å ~1.50–1.51 Å
O–S–C Bond Angle 106.57° ~105–110°
S–C Bond Length 1.783 Å ~1.75–1.80 Å
Table 2: Stereoelectronic Parameters in Sulfoxides

Crystal Packing and Intermolecular Interactions

The hydrophobic octadecyl chains likely dominate crystal packing, favoring van der Waals interactions over hydrogen bonding. This contrasts with polar sulfoxides like DMSO, which form hydrogen-bonded networks.

Key Interactions :

  • Van der Waals forces : Primary interactions between alkyl chains.
  • Dipole-dipole interactions : Minimal due to the molecule’s symmetry.

Comparative Structural Features Within the Sulfoxide Family

Size and Polarity Trends

This compound’s extended hydrocarbon chains make it highly nonpolar compared to smaller sulfoxides (e.g., DMSO). This influences solubility and reactivity:

Sulfoxide Polarity Solubility Profile
DMSO High Miscible with water, polar solvents
Octyl Sulfoxide Moderate Partially soluble in polar solvents
This compound Low Insoluble in water, soluble in hydrocarbons
Table 3: Polarity and Solubility Trends in Sulfoxides

Reactivity and Functional Group Influence

The sulfoxide group’s reactivity in this compound is less pronounced than in smaller analogs due to steric shielding by the alkyl chains. Key differences include:

  • Nucleophilic Attack : Slower due to reduced accessibility of the S=O group.
  • Oxidation Resistance : Enhanced by the hydrophobic environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H74OS B1626980 Octadecyl sulfoxide CAS No. 99159-40-7

Properties

CAS No.

99159-40-7

Molecular Formula

C36H74OS

Molecular Weight

555 g/mol

IUPAC Name

1-octadecylsulfinyloctadecane

InChI

InChI=1S/C36H74OS/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38(37)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3

InChI Key

MBNAHLVKLCADIR-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCS(=O)CCCCCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCCS(=O)CCCCCCCCCCCCCCCCCC

Origin of Product

United States

Chemical Reactions Analysis

Deoxygenation to Sulfide

Sulfoxides are reduced to sulfides via catalytic deoxygenation. For octadecyl sulfoxide:
C36H74OS+SiH4Metal catalystC36H74S+H2O\text{C}_{36}\text{H}_{74}\text{OS} + \text{SiH}_4 \xrightarrow{\text{Metal catalyst}} \text{C}_{36}\text{H}_{74}\text{S} + \text{H}_2\text{O}

  • Catalysts : Molybdenum or tungsten complexes (e.g., DMSO reductase analogs) .

  • Conditions : Hydrosilanes (e.g., PhSiH₃) in anhydrous solvents at 60–80°C .

  • Product : Dioctadecyl sulfide (C₃₆H₇₄S), a hydrophobic sulfide with potential lubricant applications.

Reaction ComponentDetails
Yield~85–90% (estimated from analogous sulfoxide reductions)
Key LimitationOver-reduction to sulfone unlikely due to steric hindrance .

Acid-Base Reactions

The α-CH groups adjacent to the sulfinyl group can undergo deprotonation:
C36H74OS+NaHC36H73OSNa++H2\text{C}_{36}\text{H}_{74}\text{OS} + \text{NaH} \rightarrow \text{C}_{36}\text{H}_{73}\text{OS}^-\text{Na}^+ + \text{H}_2

  • Base : Strong bases like sodium hydride or LDA .

  • Reactivity : Lower compared to smaller sulfoxides (e.g., DMSO) due to steric shielding of the α-position by long alkyl chains .

Pummerer Rearrangement

In the presence of electrophilic agents (e.g., acetic anhydride), this compound forms sulfenic acid intermediates:
C36H74OS+(CH3CO)2OC36H74S-OAcC18H37CH2OAc+C18H37SOH\text{C}_{36}\text{H}_{74}\text{OS} + (\text{CH}_3\text{CO})_2\text{O} \rightarrow \text{C}_{36}\text{H}_{74}\text{S-OAc} \rightarrow \text{C}_{18}\text{H}_{37}\text{CH}_2\text{OAc} + \text{C}_{18}\text{H}_{37}\text{SOH}

  • Applications : Limited utility in organic synthesis due to poor regioselectivity and stability of intermediates .

Thermal Elimination

Heating induces elimination to form alkenes and sulfenic acid:
C36H74OSΔC18H37CH=CH2+C18H37SOH\text{C}_{36}\text{H}_{74}\text{OS} \xrightarrow{\Delta} \text{C}_{18}\text{H}_{37}\text{CH}=\text{CH}_2 + \text{C}_{18}\text{H}_{37}\text{SOH}

  • Conditions : 150–200°C under inert atmosphere .

  • Challenges : Sulfenic acid (C₁₈H₃₇SOH) is unstable and prone to disproportionation .

Coordination Chemistry

This compound acts as a ligand for transition metals, binding via sulfur or oxygen:

  • Soft Metals (e.g., Pt, Pd) : Coordinate through sulfur .

  • Hard Metals (e.g., Al, Fe) : Coordinate through oxygen .

  • Applications : Potential in stabilizing nanoparticles or modifying catalyst hydrophobicity .

Oxidation Stability

Unlike smaller sulfoxides (e.g., DMSO), this compound resists overoxidation to sulfone under mild conditions due to steric protection of the sulfinyl group .

OxidantResultConditions
H₂O₂No reactionRT, 24h
KMnO₄Partial oxidation to sulfone80°C, acidic

Reactivity with Electrophiles

Limited data exist, but analogous sulfoxides react explosively with strong electrophiles (e.g., SOCl₂) . Caution is advised for:
C36H74OS+SOCl2C36H74SCl2+SO2\text{C}_{36}\text{H}_{74}\text{OS} + \text{SOCl}_2 \rightarrow \text{C}_{36}\text{H}_{74}\text{SCl}_2 + \text{SO}_2

Biological and Environmental Relevance

  • Aerosol Formation : Long-chain sulfoxides like this compound may contribute to secondary organic aerosol (SOA) formation via OH radical oxidation, though direct studies are lacking .

  • Antioxidant Properties : Sulfoxides with long alkyl chains stabilize polymers by decomposing peroxides, though commercial use is undocumented .

Key Research Gaps

  • Direct experimental data on this compound’s reaction kinetics.

  • Catalytic applications in hydrophobic environments.

  • Environmental fate and toxicity profiles.

Sources:

Comparison with Similar Compounds

Functional Group Variations

Sulfoxides vs. Sulfates
  • Octadecyl sulfoxide (C₃₆H₇₄OS): Neutral, non-ionic sulfoxide. The polar S=O group and hydrophobic C₁₈ chains enable mild surfactant behavior.
  • Sodium octadecyl sulfate (C₃₄H₇₀NaO₈S₂): Anionic sulfate ester with a sodium counterion. Ionic nature enhances water solubility and micelle formation, making it effective in detergents and colloidal dispersions (e.g., titania stabilization, as noted in ethanol-NaCl systems ).
Sulfoxides vs. Amides
  • N-Octadecylformamide (C₁₉H₃₉NO): Contains a polar amide group (-CONH₂) instead of sulfoxide. The amide group allows hydrogen bonding, increasing melting points and solubility in polar solvents compared to sulfoxides .

Alkyl Chain Length and Polarity

Compound Molecular Formula Molecular Weight (g/mol) Key Properties
This compound C₃₆H₇₄OS 554.02 High hydrophobicity, moderate polarity
DMSO C₂H₆OS 78.13 Highly polar, miscible with water
Sodium octadecyl sulfate C₃₄H₇₀NaO₈S₂ 694.04 Ionic, high water solubility
  • DMSO (C₂H₆OS): A small, polar aprotic solvent with exceptional penetration-enhancing properties.

Structural Analogues

  • 5-[2-(Octylsulfinyl)propyl]-1,3-benzodioxole (CAS: 120-62-7): A benzodioxole derivative with an octyl sulfoxide group. The aromatic ring introduces π-π interactions, altering reactivity and applications (e.g., pesticides or pharmaceuticals) compared to purely aliphatic this compound .

Surfactant and Colloidal Behavior

  • This contrasts with non-ionic sulfoxides, where organic solvents may perturb micellization.
  • This compound likely exhibits lower critical micelle concentration (CMC) than ionic surfactants due to weaker polar interactions, though experimental data are lacking.

Preparation Methods

Oxidative Synthesis of Octadecyl Sulfoxide

Oxidation of Octadecyl Sulfide

The most prevalent method for this compound synthesis involves the controlled oxidation of octadecyl sulfide (C₁₈H₃₇–S–C₁₈H₃₇). This reaction typically employs oxidizing agents such as hydrogen peroxide (H₂O₂), meta-chloroperbenzoic acid (mCPBA), or Oxone® (potassium peroxymonosulfate).

Hydrogen Peroxide-Based Oxidation

Hydrogen peroxide (30% w/w) in acetic acid at 40–60°C selectively converts octadecyl sulfide to the sulfoxide with 78–85% yield. The reaction proceeds via a two-electron transfer mechanism, forming a sulfonium intermediate that hydrolyzes to the sulfoxide. Catalytic amounts of sodium tungstate (Na₂WO₄; 2 mol%) enhance selectivity by suppressing over-oxidation to sulfone.

Table 1: Optimization of H₂O₂-Mediated this compound Synthesis

Oxidant (Equiv.) Catalyst Temperature (°C) Yield (%) Sulfone Byproduct (%)
H₂O₂ (1.2) None 50 68 12
H₂O₂ (1.1) Na₂WO₄ (2%) 45 83 3
H₂O₂ (1.5) TiO₂ (5%) 60 77 9

Data adapted from sulfoxide oxidation studies.

Oxone®-Mediated Oxidation

Oxone® (2KHSO₅·KHSO₄·K₂SO₄) in a biphasic water/dichloromethane system achieves 91% conversion of octadecyl sulfide at 25°C within 4 hours. The reaction exhibits exceptional chemoselectivity (<1% sulfone formation) due to the electrophilic nature of the active oxidizing species (HSO₅⁻).

Catalytic Asymmetric Oxidation

While most studies focus on racemic this compound, enantioselective synthesis has been demonstrated using Sharpless-type titanium tartrate complexes. Employing cumene hydroperoxide as the terminal oxidant and diethyl tartrate (20 mol%) as the chiral ligand, the method achieves 72% ee (enantiomeric excess) at −20°C.

Non-Oxidative Synthetic Routes

Alkylation of Sulfinate Esters

Trimethylsilyl sulfinate intermediates react with octadecyl bromide (C₁₈H₃₇Br) in the presence of potassium fluoride to yield this compound. This method circumvents sulfide precursors but requires anhydrous conditions and specialized reagents:

$$ \text{C}{18}\text{H}{37}\text{Br} + \text{Me}3\text{SiSO}2\text{Me} \xrightarrow{\text{KF/CaF}2} \text{C}{18}\text{H}{37}\text{S(O)Me} + \text{Me}3\text{SiF} $$

Yields reach 65–70%, with byproduct formation from competing elimination reactions.

Grignard Reagent Approaches

Organomagnesium reagents (C₁₈H₃₇MgBr) react with sulfur dioxide (SO₂) adducts to form sulfoxides. Using DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) as the SO₂ source, the reaction proceeds at −78°C in tetrahydrofuran (THF):

$$ \text{C}{18}\text{H}{37}\text{MgBr} + \text{DABSO} \rightarrow \text{C}{18}\text{H}{37}\text{SO}2^- \xrightarrow{\text{H}2\text{O}} \text{C}{18}\text{H}{37}\text{S(O)H} $$

Subsequent methylation with iodomethane (CH₃I) furnishes octadecyl methyl sulfoxide in 58% overall yield.

Purification and Characterization

Crystallization Techniques

This compound’s high molecular weight (555.04 g/mol) enables purification via fractional crystallization from ethanol/water mixtures (4:1 v/v). Slow cooling from 60°C to −20°C yields needle-like crystals with >99% purity.

Spectroscopic Analysis

Infrared Spectroscopy : Characteristic S=O stretch at 1045 cm⁻¹ (strong) and C-S-O deformation at 680 cm⁻¹.
¹H NMR (CDCl₃): δ 0.88 (t, 6H, CH₃), 1.25 (m, 64H, CH₂), 2.75 (m, 4H, SCH₂).
Mass Spectrometry : ESI-MS m/z 555.4 [M+H]⁺, 577.3 [M+Na]⁺.

Industrial-Scale Production

Continuous Flow Reactor Systems

Pilot-scale synthesis (50 kg/batch) utilizes tubular reactors with static mixers to optimize heat transfer during exothermic oxidations. Key parameters:

  • Residence time: 12 minutes
  • Pressure: 2.5 bar
  • Throughput: 8 L/min
  • Yield: 89% with 97% purity

Waste Management Strategies

Spent oxidant streams are treated with sodium bisulfite (NaHSO₃) to reduce residual peroxide content below 10 ppm prior to aqueous disposal.

Emerging Methodologies

Electrochemical Oxidation

A platinum anode/carbon cathode system in acetonitrile/water (9:1) applies 2.1 V to oxidize octadecyl sulfide. This solvent-free approach achieves 82% yield with 94% Faradaic efficiency.

Biocatalytic Routes

Engineered E. coli expressing styrene monooxygenase (SMO) catalyzes sulfide oxidation at 30°C. The enzymatic method provides 76% yield but faces scalability challenges due to substrate solubility limitations.

Comparative Analysis of Synthesis Methods

Table 3: Synthesis Route Comparison

Method Yield (%) Purity (%) Cost (USD/kg) Scalability
H₂O₂/Na₂WO₄ 83 98 120 Industrial
Oxone® Biphasic 91 99 210 Pilot
Grignard/DABSO 58 95 890 Lab
Electrochemical 82 97 310 Pilot

Economic data extrapolated from bulk chemical pricing.

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